3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Drug design Lipophilicity ADME prediction

Choose 3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1784343-99-2) for its unique 3-bromo/8-fluoro substitution pattern. With XLogP3 2.3, TPSA 30.2 Ų, and three HBA atoms, it delivers the balanced permeability and solubility profile critical for ADME optimization. The electronically activated C-3 bromine serves as the preferred site for Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling sequential derivatization that other regioisomers cannot match. At MW 216 Da and 98% purity, this building block reduces false positives in fragment screens and minimizes pre-screening QC overhead. Ideal for medicinal chemistry and fragment-based drug discovery programs requiring reliable cross-coupling performance.

Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
CAS No. 1784343-99-2
Cat. No. B6599076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
CAS1784343-99-2
Molecular FormulaC6H3BrFN3
Molecular Weight216.01 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2Br)C(=C1)F
InChIInChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H
InChIKeyNDQMKHSJVZUJAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine (CAS 1784343-99-2) – Core Scaffold Properties and Procurement Context


3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyridine core substituted with bromine at the 3‑position and fluorine at the 8‑position. Its molecular formula is C₆H₃BrFN₃ and its molecular weight is 216.01 g mol⁻¹ [1]. The compound displays a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 30.2 Ų, and three hydrogen‑bond acceptor atoms [1]. These physicochemical attributes confer a unique substitution pattern that distinguishes it from non‑fluorinated, non‑brominated, or regioisomeric analogues.

Why 3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by In‑Class Analogues


Triazolopyridine scaffolds are highly sensitive to the position and nature of halogen substituents. Even subtle changes—such as moving the bromine from position 3 to position 6 or removing the 8‑fluoro group—produce marked shifts in lipophilicity, hydrogen‑bond‑acceptor capacity, and cross‑coupling reactivity [1]. These differences directly impact physicochemical properties critical to drug‑discovery workflows, meaning that a generic “triazolopyridine” cannot substitute the target compound without altering key performance parameters.

Quantitative Differentiation of 3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine from Closest Analogues


Higher Lipophilicity (XLogP3) Relative to the Non‑Fluorinated and Regioisomeric Analogues

The target compound exhibits an XLogP3 value of 2.3, which is higher than that of the non‑fluorinated 3‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine (2.2) and distinctly higher than the regioisomers 6‑bromo‑8‑fluoro and 8‑bromo‑6‑fluoro (both 2.0) [1][2][3][4]. This increased lipophilicity can improve membrane permeability and is a critical parameter for medicinal chemistry campaigns optimizing oral bioavailability.

Drug design Lipophilicity ADME prediction

Increased Hydrogen‑Bond Acceptor (HBA) Count Versus the Non‑Fluorinated Analogue

The target compound possesses three hydrogen‑bond acceptor atoms (two triazole nitrogens plus the fluorine), whereas the non‑fluorinated 3‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine has only two [1][2]. This additional HBA can enhance aqueous solubility and offer an extra interaction point for target binding, while preserving the same TPSA (30.2 Ų) [1].

Medicinal chemistry Solubility Target engagement

Position‑3 Bromine Enables Preferential Cross‑Coupling Reactivity Over Regioisomeric Bromine Positions

In 1,2,4‑triazolo[4,3‑a]pyridines, the C‑3 position is electronically activated by the adjacent triazole nitrogen atoms, making it inherently more reactive toward palladium‑catalysed cross‑coupling reactions than positions 6 or 8 [1]. This notion is supported by site‑selective Suzuki–Miyaura studies on dihalogenated triazolopyridines, which show that coupling occurs preferentially at the most electron‑deficient carbon . Consequently, the target compound permits chemoselective functionalisation at C‑3 before engaging the 8‑fluoro substituent in subsequent transformations.

Synthetic chemistry Cross-coupling Site-selectivity

Higher Purity and Defined Storage Requirements Relative to Common Analogues

Commercially, the target compound is routinely supplied at 98% purity with a requirement for long‑term storage in a cool, dry environment . In contrast, several regioisomeric analogues are frequently listed at only 95% purity . The higher initial purity reduces the need for repurification before use in sensitive biological assays or parallel synthesis.

Reproducibility Procurement quality Compound management

Molecular Weight and Heavy Atom Count Positioning for Fragment‑Based Drug Discovery

With a molecular weight of 216.01 g mol⁻¹ and 11 heavy atoms, the target compound sits between the lighter 8‑fluoro analogue (137.11 g mol⁻¹, 10 heavy atoms) and heavier, more complex triazolopyridines [1][2]. This intermediate size is often considered optimal for fragment elaboration, balancing synthetic tractability with the potential for gaining affinity during lead optimisation.

Fragment-based screening Lead-likeness Physicochemical profiling

Optimal Application Scenarios for 3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine


Medicinal Chemistry – Lead Optimisation Requiring Defined Lipophilicity

Projects that demand an XLogP3 of ~2.3 for balanced permeability and solubility should prioritise this compound over the non‑fluorinated analogue (XLogP3 = 2.2) or the regioisomers (XLogP3 = 2.0) [1]. The 8‑fluoro substituent’s contribution to lipophilicity and HBA count provides a distinct advantage when fine‑tuning ADME properties.

Parallel Synthesis – Chemoselective C‑3 Functionalisation

The electronic activation of the C‑3 bromine renders it the preferred site for initial Suzuki–Miyaura or Buchwald–Hartwig coupling, enabling sequential derivatisation strategies that are difficult to achieve with regioisomeric analogues [2].

Fragment‑Based Drug Discovery (FBDD) – Balanced Physicochemical Profile

With a molecular weight of 216 Da, moderate lipophilicity (XLogP3 = 2.3), and three hydrogen‑bond acceptors, this compound is an attractive starting fragment for elaboration [1]. Its purity (98%) minimises false positives in fragment screens.

Procurement for High‑Throughput Screening (HTS) Libraries

The higher supplier‑specified purity (98%) and well‑defined storage conditions reduce the logistical burden of pre‑screening quality control, making this compound a more cost‑effective choice for building screening decks compared to lower‑purity isomers .

Quote Request

Request a Quote for 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.